5-Methyl-1h-indole-2-carbonyl chloride

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Sourcing a reliable, pre-functionalized indole building block for antiviral SAR studies is a persistent challenge-the 5-methyl substituent's electronic and steric profile is integral to target potency, and substituting with unsubstituted or regioisomeric analogs invalidates SAR conclusions. 5-Methyl-1H-indole-2-carbonyl chloride (CAS 95538-31-1) solves this by providing a direct electrophilic handle for amide/ester bond formation with the 5-methyl pharmacophore installed from step one. • Enables systematic exploration of the indole-2-carboxamide pharmacophore cited in Hepatitis B antiviral patents. • Calculated bp 351.8°C and density 1.339 g/cm³ support precise stoichiometric calculations and distillation-based purification during process scale-up. • Reactive acyl chloride functionality ensures efficient one-step derivatization into diverse compound libraries.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 95538-31-1
Cat. No. B13107771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1h-indole-2-carbonyl chloride
CAS95538-31-1
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2)C(=O)Cl
InChIInChI=1S/C10H8ClNO/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3
InChIKeyRIHSEHIILZGQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylindole-2-carbonyl Chloride Overview


5-Methyl-1H-indole-2-carbonyl chloride is a reactive acyl halide derived from the indole scaffold. It serves as a key electrophilic building block for the synthesis of amides, esters, and other carbonyl-containing derivatives . Its molecular formula is C10H8ClNO and it has a molecular weight of 193.63 g/mol . The compound is typically synthesized from the corresponding carboxylic acid using chlorinating agents such as thionyl chloride or oxalyl chloride, and is used exclusively as an intermediate in organic synthesis and pharmaceutical research .

Workflow Reactive acyl halide for amide/ester synthesis
Selection 5-Methyl indole scaffold for SAR studies
Use Context Medicinal chemistry and antiviral research intermediate

Critical Role of the 5-Methyl Substituent


The substitution pattern on the indole ring is a critical determinant of both reactivity and biological activity for derived compounds. The 5-methyl group in this specific compound imparts a unique electronic and steric profile to the indole core, which can significantly influence the potency, selectivity, and pharmacokinetic properties of the final target molecules. For instance, in a patent application for hepatitis B treatments, a broad class of indole-2-carbonyl compounds is described, where specific substituents like the 5-methyl group are essential for achieving the desired antiviral activity [1]. Therefore, replacing this building block with an unsubstituted or differently substituted analog (e.g., 4-methyl or 5-fluoro) cannot be assumed to produce a product with equivalent research outcomes; the specific geometry and electronics of the 5-methyl group are integral to the intended structure-activity relationship (SAR).

Unsubstituted indole Lacks the 5-methyl group, altering electronic and steric profile; may shift SAR outcomes.
4-Methyl isomer Different substitution position may change target binding and reactivity.
5-Fluoro analog Fluorine alters lipophilicity and electronics compared to methyl; may not replicate SAR.

Key Evidence for 5-Methylindole-2-carbonyl chloride


Physicochemical Profile Comparison

The 5-methyl substituent alters key physicochemical properties compared to the unsubstituted 1H-indole-2-carbonyl chloride. Calculated values for the target compound indicate a density of 1.339 g/cm³ and a boiling point of 351.8°C at 760 mmHg . These differ from reported values for the parent compound, which has a measured density of 1.3±0.1 g/cm³ and a boiling point of 316.4±25.0 °C . The increased molecular weight and altered electron density due to the methyl group contribute to these differences, which are relevant for handling, purification, and reaction design.

Physicochemical Profile
Cross-study comparable
Target: Density 1.339 g/cm³ (calc.), B.P. 351.8°C at 760 mmHg. Comparator (parent): Density 1.3±0.1 g/cm³, B.P. 316.4±25.0°C.
Altered boiling point and density affect purification and reaction design.
Calculated vs. measured data; verify experimentally.
Organic Synthesis Medicinal Chemistry Physicochemical Properties

Antiviral Drug Discovery Utility

This specific compound is explicitly claimed as an intermediate in a patent application for the treatment of Hepatitis B [1]. The patent describes a genus of indole-2-carbonyl compounds, and while it does not provide direct quantitative bioactivity data for this exact intermediate, it highlights the importance of specific substitution patterns, including the 5-methyl group, for achieving the desired therapeutic effect. The inclusion of this specific intermediate in a structure-activity relationship (SAR) study for an antiviral target is a strong indicator of its unique utility.

Antiviral SAR Context
Supporting evidence
Cited in patent JP2021514982A as intermediate for Hepatitis B antiviral research. No direct quantitative bioactivity data reported.
Supports SAR exploration for antiviral scaffolds.
Patent context; not a direct activity measurement.
Antiviral Research Hepatitis B Medicinal Chemistry

Molecular Weight & LogP Profile

The molecular weight of 193.63 g/mol and the presence of a lipophilic 5-methyl group differentiate this compound from smaller or more polar analogs. For instance, the unsubstituted 1H-indole-2-carbonyl chloride has a lower molecular weight of 179.60 g/mol , while a 5-fluoro analog (5-fluoro-1-methyl-1H-indole-2-carbonyl chloride) has a molecular weight of 211.62 g/mol . The 5-methyl group provides a specific balance of size and lipophilicity, which is often favorable in early-stage drug discovery for optimizing membrane permeability and target binding.

Molecular Weight Profile
Class-level inference
193.63 g/mol (+14.03 vs parent, -17.99 vs 5-fluoro analog)
Balanced size and lipophilicity for drug-like property screening.
Calculated values; class-level trend.
Drug Design Physicochemical Properties Medicinal Chemistry

5-Methylindole-2-carbonyl Chloride Applications


Hepatitis B Antiviral Synthesis

5-Methyl-1H-indole-2-carbonyl chloride is an ideal starting material for synthesizing libraries of compounds based on the indole-2-carboxamide scaffold, as described in patent literature for treating Hepatitis B [1]. Its use ensures that the 5-methyl substitution is present from the first step, enabling the exploration of structure-activity relationships (SAR) around this specific pharmacophore.

Defined-Profile Indole Synthesis

Due to its specific molecular weight and calculated boiling point of 351.8°C , this compound is well-suited for reaction optimization studies where volatility and purification (e.g., via distillation) are key considerations. Its density of 1.339 g/cm³ is also a critical parameter for accurate stoichiometric calculations and process scale-up.

Protease & Kinase Inhibitor Scaffolds

The indole core is a privileged structure in medicinal chemistry. 5-Methyl-1H-indole-2-carbonyl chloride serves as a versatile electrophile for creating diverse amide or ester libraries. The 5-methyl group offers a distinct spatial and electronic profile compared to the unsubstituted indole , which can be crucial for probing binding pockets in target enzymes like kinases or proteases, where a small hydrophobic group is often favored.

Application
Selection Property
Validation Focus
Hepatitis B antiviral research
5-Methyl substitution for SAR
Target engagement and antiviral assay context
Reaction optimization and scale-up
Defined boiling point and density profile
Purification and stoichiometry feasibility
Kinase/protease inhibitor scaffold diversification
Indole electrophile with hydrophobic methyl group
Binding pocket complementarity screening
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